molecular formula C12H27N3 B7917253 [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine

[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine

Cat. No.: B7917253
M. Wt: 213.36 g/mol
InChI Key: COQRSQXIPOVMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine is a complex organic compound that features a piperidine ring, an aminoethyl group, and an isopropyl-methyl-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine typically involves multi-step organic reactions. One common approach is the reductive amination of a piperidine derivative with an appropriate amine. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds and as a ligand in coordination chemistry.

Biology

The compound is studied for its potential biological activities, including its role as a neurotransmitter analog. It is investigated for its effects on various biological pathways and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is a candidate for drug development, particularly in the treatment of neurological disorders due to its structural similarity to certain neurotransmitters.

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.

    N-Methylpiperidine: Similar structure but lacks the aminoethyl group.

    Isopropylamine: Contains the isopropyl-methyl-amine moiety but lacks the piperidine ring.

Uniqueness

[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine is unique due to its combination of a piperidine ring with an aminoethyl group and an isopropyl-methyl-amine moiety. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]-N-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3/c1-11(2)14(3)10-12-4-7-15(8-5-12)9-6-13/h11-12H,4-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQRSQXIPOVMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1CCN(CC1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.